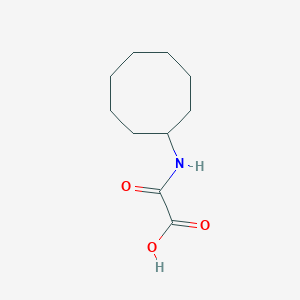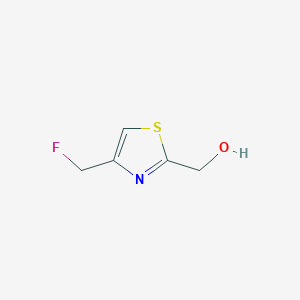![molecular formula C13H15NO3 B8538489 Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate](/img/structure/B8538489.png)
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate
Vue d'ensemble
Description
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, an ethyl ester group, and a phenylaminocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate can be achieved through several methods. One common approach involves the cyclopropanation of ethylene with ethyl diazoacetate in the presence of a gold catalyst . Another method includes the ring contraction of 2-halocyclobutanone or the cyclization of alkyl 4-halobutanoates . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylaminocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate can be compared with other similar compounds such as:
Ethyl cyclopropanecarboxylate: Lacks the phenylaminocarbonyl group, making it less complex and potentially less reactive.
Phenylaminocarbonyl derivatives: Compounds with similar functional groups but different core structures, which may exhibit different reactivity and applications.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
ethyl 1-(phenylcarbamoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-12(16)13(8-9-13)11(15)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
Clé InChI |
NATMECSHLDUFRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Bromo-4-pentylbicyclo[2.2.2]octane](/img/structure/B8538408.png)








![N-(3H-imidazo[4,5-c]pyridin-2-yl)propane-1,3-diamine](/img/structure/B8538471.png)
![5-Benzo[b]furancarboxylic acid,2-bromo-3-phenyl-](/img/structure/B8538473.png)



